N-(4-(trifluoromethyl)phenyl)pivalamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c1-11(2,3)10(17)16-9-6-4-8(5-7-9)12(13,14)15/h4-7H,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJDCZQBRUWWOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 4 Trifluoromethyl Phenyl Pivalamide and Its Derivatives
Direct Amidation Approaches
Direct amidation represents the most straightforward pathway to N-(4-(trifluoromethyl)phenyl)pivalamide, involving the formation of the amide bond between an amine and a carboxylic acid derivative.
Reaction of 4-(Trifluoromethyl)aniline (B29031) with Pivaloyl Chloride
A classic and widely used method for the synthesis of N-aryl amides is the acylation of an aniline (B41778) with an acyl chloride. In this case, this compound is prepared by reacting 4-(trifluoromethyl)aniline with pivaloyl chloride. This Schotten-Baumann-type reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct generated during the reaction.
The reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of 4-(trifluoromethyl)aniline attacks the electrophilic carbonyl carbon of pivaloyl chloride. The subsequent elimination of a chloride ion, facilitated by a base, yields the desired amide. Common bases used for this transformation include tertiary amines like triethylamine (B128534) or pyridine (B92270), or an aqueous base like sodium hydroxide (B78521). The choice of solvent is typically an inert organic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetone (B3395972). researchgate.netnih.govchemspider.com The reaction is often performed at reduced temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and minimize side reactions, before being allowed to warm to room temperature. researchgate.net
Representative Reaction Scheme: Image of the reaction between 4-(trifluoromethyl)aniline and pivaloyl chloride to form this compound.
Table 1: Typical Reaction Conditions for Pivaloyl Chloride Acylation
| Parameter | Condition | Purpose/Comment | Reference(s) |
|---|---|---|---|
| Amine | 4-(Trifluoromethyl)aniline | Nucleophile | researchgate.netmdpi.com |
| Acylating Agent | Pivaloyl Chloride | Electrophile | nih.govchemspider.com |
| Base | Triethylamine, Pyridine | HCl Scavenger | chemspider.com |
| Solvent | Dichloromethane (DCM), THF | Inert reaction medium | researchgate.netchemspider.com |
| Temperature | 0 °C to Room Temperature | Controls reaction rate | researchgate.net |
| Yield | Generally high (>80%) | Efficient conversion | chemspider.com |
Coupling Reagent-Mediated Amidation Strategies
While the use of acyl chlorides is effective, their high reactivity and moisture sensitivity can be problematic. An alternative is the direct coupling of a carboxylic acid (pivalic acid) with 4-(trifluoromethyl)aniline using a coupling reagent. These reagents activate the carboxylic acid to facilitate the nucleophilic attack by the amine. This approach avoids the need to prepare the acyl chloride separately. luxembourg-bio.com
A wide variety of coupling reagents are available, broadly classified into carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. luxembourg-bio.compeptide.com
Carbodiimides : Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. EDC activates the carboxylic acid to form an O-acylisourea intermediate, which is highly reactive towards amines. nih.gov To suppress side reactions and reduce racemization (in the case of chiral acids), additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. peptide.com
Phosphonium and Uronium/Aminium Reagents : Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are highly efficient. luxembourg-bio.comresearchgate.net They react with the carboxylic acid to form an activated ester, which then readily reacts with the amine to form the amide bond. luxembourg-bio.com These reactions are typically performed in aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). nih.gov
Pivalic Anhydride (B1165640) : Pivalic anhydride can serve as an effective reagent for the direct amidation of carboxylic acids with anilines. This method generates a mixed anhydride intermediate which is then attacked by the amine. A key advantage is that the only byproduct is the non-toxic and easily removable pivalic acid. rsc.orgresearchgate.net
Table 2: Comparison of Common Coupling Reagents for Amide Synthesis
| Coupling Reagent Class | Example(s) | Activating Mechanism | Typical Conditions | Reference(s) |
|---|---|---|---|---|
| Carbodiimides | EDC, DCC, DIC | Forms O-acylisourea intermediate | DCM or DMF, often with HOBt/HOAt | peptide.comnih.gov |
| Uronium/Aminium Salts | HBTU, HATU, TBTU, COMU | Forms activated benzotriazolyl ester | DMF, MeCN with DIPEA | luxembourg-bio.comresearchgate.net |
| Phosphonium Salts | PyBOP, PyBrOP | Forms activated benzotriazolyl ester | DMF, DCM with DIPEA | peptide.com |
| Anhydrides | Pivalic Anhydride | Forms mixed anhydride | Base-free, mild conditions | rsc.orgresearchgate.net |
Functionalization of Pre-formed Pivalamides
Introduction of Trifluoromethyl Group via Electrophilic or Nucleophilic Reactions
The trifluoromethyl (-CF3) group can be introduced onto an aromatic ring, such as that in N-phenylpivalamide, through various trifluoromethylation reactions. The incorporation of a -CF3 group is a common strategy in medicinal chemistry to modulate a molecule's properties. nih.gov
Electrophilic Trifluoromethylation : This approach involves the reaction of an electron-rich aromatic ring with an electrophilic "CF3+" source. Reagents such as S-(trifluoromethyl)diarylsulfonium salts (Umemoto's reagents) and hypervalent iodine reagents (Togni's reagents) are commonly used. chem-station.com The reaction typically requires a metal catalyst, often copper-based, to facilitate the trifluoromethylation of aryl boronic acids or other organometallic precursors derived from N-phenylpivalamide. acs.org
Nucleophilic Trifluoromethylation : This method involves the reaction of an aryl halide or triflate with a nucleophilic "CF3-" source. A common source is (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), often used with a fluoride (B91410) activator. nih.gov Copper-mediated or -catalyzed reactions using a copper-CF3 reagent (e.g., derived from fluoroform) are also highly effective for the trifluoromethylation of aryl halides. acs.orgorganic-chemistry.org This route would involve preparing N-(4-halophenyl)pivalamide first, followed by the introduction of the CF3 group.
Radical Trifluoromethylation : Radical approaches, often initiated photochemically or with a radical initiator, can also be used. Reagents like sodium triflinate (Langlois' reagent) can generate the CF3 radical, which can then add to an aromatic ring. chem-station.com
Aryl Halide Precursors in Amidation
Modern cross-coupling reactions provide a powerful method for forming C-N bonds. The Buchwald-Hartwig amination allows for the coupling of an amide with an aryl halide or triflate, catalyzed by a palladium complex. To synthesize this compound, this reaction would involve coupling pivalamide (B147659) with a 4-substituted benzotrifluoride, such as 4-chlorobenzotrifluoride, 4-bromobenzotrifluoride, or 4-iodobenzotrifluoride.
This reaction requires a palladium catalyst, typically formed in situ from a palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3) and a phosphine (B1218219) ligand. A wide range of specialized ligands (e.g., Xantphos, Josiphos-type ligands) have been developed to improve the efficiency and scope of this transformation. A strong base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3), is necessary to deprotonate the amide. organic-chemistry.org The reaction is usually conducted in an inert, anhydrous solvent like toluene (B28343) or dioxane at elevated temperatures. nih.gov
Representative Reaction Scheme: Image of the Buchwald-Hartwig amination between an aryl halide (4-halobenzotrifluoride) and pivalamide.
Table 3: Key Components of Buchwald-Hartwig Amination for N-Aryl Amide Synthesis
| Component | Example(s) | Role in Reaction | Reference(s) |
|---|---|---|---|
| Aryl Halide | 4-Bromobenzotrifluoride, 4-Chlorobenzotrifluoride | Electrophilic coupling partner | mit.edu |
| Amide | Pivalamide | Nucleophilic coupling partner | organic-chemistry.org |
| Palladium Precursor | Pd(OAc)2, Pd2(dba)3 | Catalyst source | organic-chemistry.org |
| Ligand | Xantphos, Buchwald-type phosphines | Stabilizes and activates Pd catalyst | organic-chemistry.org |
| Base | NaOtBu, K3PO4, Cs2CO3 | Deprotonates the amide | organic-chemistry.org |
| Solvent | Toluene, Dioxane | Anhydrous reaction medium | nih.gov |
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. scispace.com
Alternative Solvents and Solvent-Free Reactions : Traditional amide syntheses often use hazardous polar aprotic solvents like DMF and NMP. Green chemistry encourages the use of more benign solvents or, ideally, performing reactions under solvent-free conditions. nih.gov For instance, direct amidation of carboxylic acids and amines can be achieved under solvent-free conditions, sometimes facilitated by mechanochemistry (ball milling) or by simply heating the neat reactants. mdpi.comomicsonline.orgrsc.orgresearchgate.netbohrium.com Using water as a solvent for amidation has also been explored, presenting a significant green advantage. nih.gov
Catalytic Methods : Replacing stoichiometric coupling reagents with catalytic alternatives improves atom economy and reduces waste. scispace.com While many coupling reagents are used in excess, catalytic amounts of substances like boric acid or ceric ammonium (B1175870) nitrate (B79036) have been shown to promote direct amidation. mdpi.comresearchgate.net This avoids the generation of large quantities of byproducts associated with traditional coupling agents. scispace.com
Energy Efficiency : Microwave-assisted organic synthesis (MAOS) is an energy-efficient technique that can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. mostwiedzy.plrsc.org The direct amidation of pivalic acid and 4-(trifluoromethyl)aniline could potentially be optimized using microwave irradiation, likely under solvent-free conditions, to create a more sustainable process. nih.govnih.govresearchgate.net
Enzymatic Synthesis : Biocatalysis offers a highly sustainable route to amide bond formation. Lipases, for example, can catalyze the amidation of carboxylic acids and amines under mild conditions in green solvents, with high selectivity and minimal waste generation. nih.gov
Table 4: Green Chemistry Approaches for Amide Synthesis
| Green Principle | Application to Amide Synthesis | Advantages | Reference(s) |
|---|---|---|---|
| Waste Prevention | Use of catalytic vs. stoichiometric reagents | Higher atom economy, less byproduct waste | scispace.combohrium.com |
| Safer Solvents | Replacement of DMF/NMP with water, or solvent-free conditions | Reduced toxicity and environmental impact | nih.govomicsonline.orgnih.gov |
| Energy Efficiency | Microwave-assisted synthesis | Shorter reaction times, lower energy consumption | nih.govnih.gov |
| Catalysis | Use of biocatalysts (e.g., lipases) or non-toxic metal/acid catalysts | Mild conditions, high selectivity, biodegradability | mdpi.comnih.gov |
Optimization of Reaction Conditions for Yield and Selectivity
The efficient synthesis of this compound and its derivatives is highly dependent on the meticulous optimization of reaction parameters. Key factors influencing the outcome of the synthesis include the choice of solvent, the presence and nature of catalysts or additives, and the precise control of temperature and pressure.
Solvent Effects in Pivalamide Synthesis
The solvent system is a critical parameter in the synthesis of pivalamides, directly influencing reaction rates and yields. The acylation of anilines, a common route to these compounds, is often performed in aprotic solvents to avoid side reactions with the acylating agent. For instance, the synthesis of a related compound, N-((4-acetyl phenyl) carbamothioyl) pivalamide, is effectively carried out in dry acetone. nih.gov Similarly, the synthesis of N-(4-Methoxyphenyl)pivalamide, an analogue of the title compound, proceeds efficiently in chloroform (B151607) (CHCl3). nih.gov
Research into the synthesis of other N-phenyl amides has explored a variety of solvents, with moderate yields reported in tetrahydrofuran (THF). researchgate.net Interestingly, some modern synthetic approaches aim to reduce environmental impact by utilizing greener solvents or even performing reactions under solvent-free conditions, although this can sometimes result in lower yields. researchgate.net The choice of solvent is therefore a balance between reaction efficiency, cost, and environmental considerations.
Table 1: Comparison of Solvents in Analogous Amide Syntheses
| Solvent | Reactants | Conditions | Outcome | Reference |
|---|---|---|---|---|
| Dry Acetone | Pivaloyl isothiocyanate, 4-aminoacetophenone | Reflux | Effective for synthesis of a pivalamide derivative. | nih.gov |
| Chloroform (CHCl3) | Pivaloyl chloride, 4-methoxyaniline | Reflux for 5 hours | Yielded 84% of N-(4-Methoxyphenyl)pivalamide. | nih.gov |
| Tetrahydrofuran (THF) | N/A | 25 °C, Microwave, Ultrasound | Moderate yields obtained for 4-methyl-N-phenylbenzenesulfonamide. | researchgate.net |
Catalyst Systems and Reaction Additives
While the direct acylation of 4-(trifluoromethyl)aniline with pivaloyl chloride can often proceed without a catalyst, particularly at elevated temperatures, various catalyst systems and additives are employed to enhance reaction rates and yields in related transformations. Heterogeneous catalysts, such as aluminas, have demonstrated high efficacy in promoting condensation and dehydration steps in the formation of N-substituted heterocycles, a process that shares mechanistic similarities with amide bond formation. mdpi.com
In the broader context of trifluoromethyl-containing compounds, transition metal-based catalysts, such as iron fluoride, are used in high-temperature, vapor-phase reactions. nih.gov Furthermore, a significant trend in modern organic synthesis is the development of catalyst- and additive-free methods. rsc.orgresearchgate.net These protocols often rely on photo- or thermal activation to achieve the desired transformation, offering advantages in terms of simplified purification and reduced costs. rsc.org For electrophilic trifluoromethylations, specialized reagents have been developed that enable the reaction to proceed without a catalyst. nih.gov
Table 2: Overview of Catalytic Strategies in Related Syntheses
| Catalyst/Additive System | Reaction Type | Advantages | Reference |
|---|---|---|---|
| Catalyst- and Additive-Free | Cascade radical addition/cyclization | Mild conditions, simple operation, scalability. | rsc.orgresearchgate.net |
| Transition Metal-Based (e.g., Iron Fluoride) | Vapor-phase chlorination/fluorination | Enables high-temperature reactions for specific transformations. | nih.gov |
| Heterogeneous Catalysts (e.g., Aluminas) | Paal-Knorr synthesis of pyrroles | Reusable, low catalyst loading, high yields, operational simplicity. | mdpi.com |
Temperature and Pressure Optimization
For certain industrial processes, particularly those involving fluorination, much higher temperatures are required. Vapor-phase reactions for producing trifluoromethylpyridines can be conducted at temperatures exceeding 300°C. nih.gov Conversely, some optimized processes for other chemical transformations have shown that increasing temperature can sometimes lead to a higher amount of impurities. researchgate.net
Pressure is another important variable, especially in large-scale production. Studies on lactide synthesis have shown that a decrease in pressure can lead to an increased synthesis rate. researchgate.net This principle can be applied to pivalamide synthesis, where applying a vacuum can help remove volatile byproducts like HCl, driving the reaction to completion.
Large-Scale Preparative Techniques
Purification and Isolation Protocols for this compound
The organic phase is then washed sequentially with dilute acid (e.g., 1 M HCl) to remove any unreacted aniline, followed by a base (e.g., saturated NaHCO3 solution) to neutralize any acidic byproducts, and finally with brine to remove residual water. nih.govorgsyn.org The washed organic layer is dried over an anhydrous drying agent such as sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4), filtered, and concentrated under reduced pressure using a rotary evaporator. nih.govorgsyn.org
The resulting crude product can be further purified by one or more of the following techniques:
Recrystallization: This is a common and effective method for purifying solid amides. The crude product is dissolved in a hot solvent, such as ethanol (B145695) or methanol, and allowed to cool slowly, causing the pure compound to crystallize out. nih.govnih.gov
Silica (B1680970) Gel Chromatography: For removing closely related impurities, chromatography is employed, where the crude mixture is passed through a column of silica gel using an appropriate eluent system (e.g., a mixture of n-hexane and ethyl acetate (B1210297) or dichloromethane and n-hexane). nih.govmdpi.com
Distillation: For liquid or low-melting-point pivalamide derivatives, bulb-to-bulb distillation under high vacuum can be an effective purification method. orgsyn.org
Table 3: Common Purification Techniques
| Technique | Description | Application Example | Reference |
|---|---|---|---|
| Extraction & Washing | Separating the product from water-soluble impurities using immiscible solvents, followed by acid, base, and brine washes. | A standard workup for many organic syntheses to remove starting materials and byproducts. | nih.govorgsyn.org |
| Recrystallization | Dissolving the crude solid in a minimum of hot solvent and cooling to form pure crystals. | The product N-((4-acetyl phenyl) carbamothioyl) pivalamide was recrystallized from ethanol. | nih.gov |
| Silica Gel Chromatography | Separating components of a mixture based on their differential adsorption on a stationary phase (silica gel). | Purification using CH2Cl2/n-hexane as an eluent. | mdpi.com |
| Distillation | Purifying liquids based on differences in boiling points, often performed under reduced pressure. | Bulb-to-bulb distillation at 25 mmHg was used to purify a ketone intermediate. | orgsyn.org |
Reaction Mechanisms and Chemical Transformations of N 4 Trifluoromethyl Phenyl Pivalamide
C-H Functionalization Strategies
The presence of the pivalamide (B147659) group in N-(4-(trifluoromethyl)phenyl)pivalamide offers a powerful tool for directing the functionalization of otherwise inert C-H bonds on the aromatic ring. This directing group capability is exploited in both metal-mediated and transition metal-catalyzed reactions.
Ortho-Lithiation and Directed ortho-Metalation (DoM) of N-Pivaloylanilines
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.org In the case of N-pivaloylanilines, including this compound, the pivalamide group acts as a potent directed metalation group (DMG). organic-chemistry.orgsci-hub.se The mechanism involves the coordination of a strong organolithium base, such as n-butyllithium or sec-butyllithium, to the carbonyl oxygen of the pivalamide group. This coordination acidifies the protons at the ortho positions of the aromatic ring, facilitating their deprotonation to form a stable ortho-lithiated intermediate. wikipedia.orguwindsor.ca
This aryllithium species can then react with a wide range of electrophiles to introduce various substituents exclusively at the ortho position. The strength of the pivalamide as a directing group ensures high regioselectivity. organic-chemistry.orgsci-hub.se While the trifluoromethyl group is a moderate deactivator, the pivalamido group's strong directing effect is expected to dominate, favoring lithiation at the position ortho to the amide. organic-chemistry.orgresearchgate.net
Table 1: Common Electrophiles Used in DoM of N-Pivaloylanilines
| Electrophile | Resulting Functional Group |
|---|---|
| Aldehydes/Ketones | Hydroxyalkyl |
| Alkyl halides | Alkyl |
| Carbon dioxide | Carboxylic acid |
| Disulfides | Thioether |
| Iodine | Iodo |
The general reaction scheme for the DoM of this compound is as follows:
Deprotonation: The organolithium reagent coordinates to the pivalamide group and removes a proton from the ortho position.
Electrophilic Quench: The resulting aryllithium intermediate reacts with an added electrophile (E+).
Workup: The reaction is quenched to yield the ortho-substituted product.
Transition Metal-Catalyzed C-H Activation with N-Pivaloyl Directing Group
The N-pivaloyl group can also serve as an effective directing group in transition metal-catalyzed C-H activation reactions. This approach offers a complementary and often milder alternative to organolithium-based methods for C-H functionalization. Various transition metals, including palladium and rhodium, have been successfully employed for this purpose. nih.govacs.orgntu.edu.sg
The direct hydroxylation of an aromatic C-H bond is a valuable transformation in organic synthesis. For N-pivaloylanilines, this can be achieved through metallaphotocatalysis. A combination of an organo-photocatalyst, such as 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), and a transition metal catalyst, like [RuCl2(p-cymene)]2, can facilitate the ortho-hydroxylation of substituted anilides under visible-light irradiation at room temperature. nih.gov In this process, the N-pivaloyl group directs the ruthenium catalyst to the ortho C-H bond, enabling its selective oxidation. Phenyl iodine(III) bis(trifluoroacetate) (PIFA) is often used as the oxidant in these reactions. nih.gov This method is particularly advantageous for substrates bearing electron-withdrawing groups, such as the trifluoromethyl group in this compound, and can be applied to the late-stage functionalization of complex molecules. nih.gov
Table 2: Conditions for Metallaphotocatalyzed ortho-Hydroxylation of Substituted Anilides
| Component | Role | Example |
|---|---|---|
| Substrate | Starting material | This compound |
| Transition Metal Catalyst | C-H activation | [RuCl2(p-cymene)]2 |
| Photocatalyst | Light harvesting and electron transfer | 4CzIPN |
| Oxidant | Terminal oxidant | PIFA |
| Light Source | Reaction initiation | Visible light (e.g., blue LEDs) |
The N-pivaloyl directing group also facilitates a variety of C-C bond-forming reactions at the ortho position of the aniline (B41778) ring. Rhodium catalysts, in particular, have been shown to be effective for the C-H activation of N-pivaloylanilines and their subsequent reaction with various coupling partners. nih.govntu.edu.sg For instance, rhodium-catalyzed oxidative benzannulation of N-pivaloylanilines with internal alkynes allows for the synthesis of highly substituted naphthalenes through a dual C-H bond activation process. nih.gov Similarly, rhodium-catalyzed C-H alkylation can introduce alkyl groups at the ortho position. nih.gov
Trifluoromethyl Group Transformations
The trifluoromethyl group is a key structural motif in many pharmaceuticals and agrochemicals due to its unique electronic properties and metabolic stability. However, the selective transformation of the C-F bonds within this group can lead to novel and valuable chemical entities.
Defluoroalkylation Reactions
Defluoroalkylation reactions involve the cleavage of one or more C-F bonds of the trifluoromethyl group and the concurrent formation of a new C-C bond. Photoredox catalysis has emerged as a powerful tool for initiating these transformations under mild conditions. rsc.orgnih.govresearchgate.net The reaction typically proceeds through a single-electron reduction of the trifluoromethylarene, such as this compound. This reduction is often facilitated by an excited-state photocatalyst. acs.org
Table 3: Key Components in Photoredox-Catalyzed Defluoroalkylation
| Component | Role | Example |
|---|---|---|
| Substrate | Trifluoromethylarene | This compound |
| Photocatalyst | Light-induced electron transfer | Iridium or organic dyes |
| Reductant/Radical Precursor | Coupling partner | Alkenes, hydrazones |
| Light Source | Catalyst excitation | Visible light (e.g., blue LEDs) |
This strategy provides a modular and efficient route to access difluoroalkylated aromatic compounds, which are of significant interest in medicinal chemistry.
Nucleophilic Aromatic Substitution (SNAr) involving the Trifluoromethylphenyl Moiety
The trifluoromethyl group (-CF₃) is a powerful electron-withdrawing group. Its presence on the phenyl ring of this compound significantly lowers the electron density of the aromatic system, particularly at the positions ortho and para to it. nih.gov This electronic deficit activates the ring toward Nucleophilic Aromatic Substitution (SNAr).
In this mechanism, a nucleophile attacks an activated carbon atom of the aromatic ring, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized across the ring and is further stabilized by the electron-withdrawing trifluoromethyl group. In a subsequent step, the leaving group (typically a halide) is eliminated, restoring the aromaticity of the ring and yielding the substituted product.
For this compound, if a good leaving group (like a halogen) were present at a position ortho to the trifluoromethyl group, it would be susceptible to displacement by a wide range of nucleophiles (Nu⁻), as illustrated in the table below.
| Step | Description | Key Intermediate/Product |
|---|---|---|
| 1. Nucleophilic Attack | A nucleophile (e.g., RO⁻, R₂NH, RS⁻) attacks the carbon bearing the leaving group (L), ortho to the CF₃ group. | Meisenheimer Complex (Resonance-stabilized anion) |
| 2. Leaving Group Departure | The leaving group is expelled, and the aromaticity of the ring is restored. | Substituted Product |
Amide Bond Transformations
The amide linkage is a stable functional group, but it can undergo transformations under specific, often forceful, reaction conditions.
Hydrolysis Pathways and Products
The hydrolysis of the amide bond in this compound cleaves the molecule into its constituent carboxylic acid and amine. This reaction can be catalyzed by either acid or base.
Alkaline Hydrolysis : Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the amide. This forms a tetrahedral intermediate. The subsequent collapse of this intermediate expels the 4-(trifluoromethyl)anilide anion, which is a relatively stable leaving group due to the electron-withdrawing nature of the CF₃ group. A final proton transfer yields pivalic acid (as a carboxylate salt) and 4-(trifluoromethyl)aniline (B29031). Mild protocols using NaOH in mixed solvent systems like methanol/dichloromethane (B109758) have been developed for the hydrolysis of secondary and tertiary amides.
Acidic Hydrolysis : In an acidic medium, the carbonyl oxygen is first protonated, which significantly increases the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack the carbonyl carbon to form a tetrahedral intermediate. Following proton transfer and elimination of 4-(trifluoromethyl)aniline as the leaving group, pivalic acid is formed.
The products of complete hydrolysis are consistent under both pathways.
| Condition | Product 1 | Product 2 |
|---|---|---|
| Acidic (e.g., H₃O⁺, heat) | Pivalic acid | 4-(Trifluoromethyl)aniline |
| Alkaline (e.g., NaOH, heat) | Pivalate salt | 4-(Trifluoromethyl)aniline |
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the pivalamide group possesses a lone pair of electrons and a proton, making it a potential site for alkylation and acylation, although its nucleophilicity is reduced by resonance with the carbonyl group.
N-Alkylation : This transformation involves replacing the hydrogen atom on the amide nitrogen with an alkyl group. The reaction typically requires a strong base to deprotonate the amide, generating a more nucleophilic amidate anion. This anion can then react with an alkylating agent, such as an alkyl halide, via an Sₙ2 reaction. Phase-transfer catalysis is a common strategy for achieving N-alkylation of similar N-H containing heterocycles under basic conditions.
N-Acylation : The introduction of an acyl group to the amide nitrogen forms an imide. This generally requires converting the secondary amide into a more reactive nucleophile via deprotonation. The resulting amidate can then react with an acylating agent like an acyl chloride or anhydride (B1165640). Various methods have been developed for the N-acylation of amides, including those using internal nucleophilic catalysis, where a nearby functional group (like a pyridine (B92270) ring) activates the acylating agent. researchgate.net
Heterocycle Formation and Annulation Reactions Involving the Pivalamide Scaffold
A relevant strategy involves the annulation of aromatic terminal alkynes with benzamides, which serve as the nitrogen source, to construct pyridine rings under base-promoted, transition-metal-free conditions. In such a reaction, the amide nitrogen from a molecule like this compound could potentially be incorporated into a new heterocyclic ring, although the pivaloyl group would be cleaved in the process. More direct involvement of the scaffold can be seen in reactions where a functionalized pivalamide derivative, such as N-((4-acetylphenyl)carbamothioyl)pivalamide, is synthesized and then cyclized to form nitrogen-containing heterocycles.
Radical Reactions and Mechanistic Insights
While specific research on the radical reactions of this compound is not extensively documented, insights can be drawn from the reactivity of related N-aryl amides and trifluoromethyl-substituted aromatic compounds. The generation of nitrogen-centered radicals from amides is a key step in various synthetic transformations.
Amidyl radicals can be generated from N-aryl amides through processes like photocatalysis. For instance, the photoredox-catalyzed generation of N-CF3 amidyl radicals from N-(N-CF3 imidoyloxy) pyridinium (B92312) salts has been demonstrated for the trifluoromethylamidation of arenes, alkenes, and alkynes. nih.govresearchgate.net This suggests that under suitable photochemical conditions, the N-H bond of this compound could potentially undergo homolytic cleavage to form the corresponding amidyl radical.
The stability of the resulting radical is a crucial factor in determining its subsequent reactivity. The N-H bond dissociation energy (BDE) is a key indicator of radical stability. While the specific N-H BDE for this compound has not been reported, data for related amides can provide an estimation. Generally, the N-H BDE of amides is higher than that of ammonia, indicating a less stable radical. researchgate.net The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring is expected to influence the electronic properties of the amide and the stability of the corresponding radical.
Once formed, the N-(4-(trifluoromethyl)phenyl)pivalamidyl radical could participate in various reactions, including hydrogen atom abstraction (HAT) and addition to unsaturated systems. The efficiency of HAT reactions involving aryl radicals has been correlated with their vertical electron affinities and the vertical ionization energies of the hydrogen atom donors. nih.gov However, studies on related N-aryl amides suggest that the N-H bond strength can be relatively low, which may not favor energetically efficient C-H abstraction by the amidyl radical itself. mdpi.com
Table 1: N-H Bond Dissociation Energies (BDEs) of Selected Amides
| Compound | BDE (kcal/mol) | Method |
| Formamide | 90.5 ± 1.3 | Experimental (FTIR emission spectroscopy) |
| Acetamide | Not specified | Calculated to be higher than NH3 |
| Urea | Not specified | Calculated to be higher than NH3 |
| N-Methylformamide | Not specified | Calculated to be higher than NH3 |
| Ammonia (NH3) | Lower than amides | Reference |
| This table presents data for analogous amide compounds to provide context for the potential reactivity of this compound. Data for the target compound is not currently available. |
Reactivity of the Pivalamide Moiety in Complex Systems
The pivalamide moiety, characterized by the bulky tert-butyl group attached to the carbonyl carbon, plays a significant role in directing the reactivity of the molecule in complex chemical systems. This influence is evident in its application as a directing group in C-H bond functionalization and as a protecting group in multi-step syntheses.
As a Directing Group:
The amide functionality, including the pivalamide group, can act as a directing group in transition metal-catalyzed C-H activation reactions. This strategy allows for the selective functionalization of otherwise unreactive C-H bonds, typically at the ortho position of the aryl ring. For instance, palladium-catalyzed C-H silylation and germanylation of benzamides have been achieved using an 8-aminoquinoline (B160924) directing group, which is structurally related to the amide functionality. nih.gov The amide itself can also serve as a competent directing group for palladium-catalyzed C-H functionalization reactions. nih.gov While specific examples utilizing this compound are scarce, the principle is applicable. The nitrogen and oxygen atoms of the pivalamide can coordinate to the metal catalyst, bringing it in close proximity to the ortho C-H bonds of the trifluoromethylphenyl ring and facilitating their activation.
Intramolecular Cyclization:
The N-aryl amide structure is a precursor for various intramolecular cyclization reactions to form heterocyclic compounds. For example, N-aryl cinnamides undergo triflic anhydride-promoted intramolecular cyclization to yield polysubstituted quinolin-2(1H)-ones. organic-chemistry.org Similarly, metal-free photoredox-catalyzed cyclization of N-aryl acrylamides can produce oxindole (B195798) derivatives. mdpi.com These reactions highlight the potential of the amide nitrogen in this compound to act as a nucleophile in cyclization processes, leading to the formation of new ring systems.
As a Protecting Group:
The pivalamide group can also serve as a protecting group for the amine functionality. Protecting groups are essential in multi-step synthesis to prevent unwanted side reactions of a reactive functional group while other parts of the molecule are being modified. biosynth.com The pivaloyl group is known for its steric bulk, which can enhance the stability of the protected amine. The cleavage of the pivaloyl protecting group typically requires specific conditions, such as strong acid or base, which allows for its selective removal in the presence of other protecting groups. nih.govthermofisher.com
Table 2: Reactivity of Amide Groups in Directing and Cyclization Reactions
| Reaction Type | Substrate Type | Product Type | Yield (%) | Reference |
| Pd-catalyzed C-H Acetoxylation | Substituted Pyridine Derivatives | Mono-acetoxylated products | 70-93 | nih.gov |
| Pd-catalyzed δ-C(sp2)-H Functionalization | Phenylalaninol with picolinamide (B142947) DG | Arylated, alkylated, etc. products | Not specified | researchgate.net |
| Intramolecular Cyclization | N-aryl cinnamides | Polysubstituted quinolin-2(1H)-ones | Good to high | organic-chemistry.org |
| Photoredox Intramolecular Cyclization | N-aryl acrylamides | Oxindole derivatives | High | mdpi.com |
| This table showcases the utility of amide functionalities, similar to the pivalamide in the target compound, in directing reactions and participating in cyclizations. DG stands for Directing Group. |
Advanced Spectroscopic and Structural Characterization of N 4 Trifluoromethyl Phenyl Pivalamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
NMR spectroscopy is the cornerstone for the structural determination of N-(4-(trifluoromethyl)phenyl)pivalamide in solution. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a complete picture of the molecular connectivity and conformation can be assembled.
Proton (¹H) NMR spectroscopy provides critical information about the chemical environment of hydrogen atoms within the molecule. The spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the trifluoromethyl-substituted phenyl ring, the amide proton (N-H), and the aliphatic protons of the pivaloyl group's tert-butyl moiety.
The aromatic region typically displays a characteristic AA'BB' spin system, appearing as two distinct doublets. The protons ortho to the amide group (H-2' and H-6') and the protons meta to the amide group (H-3' and H-5') are chemically equivalent due to free rotation around the C-N bond. The electron-withdrawing trifluoromethyl group significantly influences the chemical shifts of these aromatic protons, causing them to resonate at a lower field (higher ppm) compared to unsubstituted aniline (B41778) derivatives. The protons on the ring (H-3'/H-5'), being adjacent to the CF₃ group, are expected to show a downfield shift relative to the H-2'/H-6' protons.
The pivaloyl group gives rise to a sharp, intense singlet corresponding to the nine equivalent protons of the tert-butyl group. This signal typically appears in the upfield region of the spectrum. The amide proton (N-H) usually appears as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound (Note: These are predicted values based on typical ranges for similar structures. Actual experimental values may vary.)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| tert-Butyl (-C(CH₃)₃) | ~ 1.35 | Singlet (s) | N/A |
| Aromatic (H-2', H-6') | ~ 7.65 | Doublet (d) | ~ 8.5 |
| Aromatic (H-3', H-5') | ~ 7.60 | Doublet (d) | ~ 8.5 |
| Amide (-NH-) | ~ 7.80 (variable) | Broad Singlet (br s) | N/A |
Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal, allowing for the complete assignment of the carbon framework. The chemical shifts are highly sensitive to the electronic effects of substituents.
The carbonyl carbon (C=O) of the pivalamide (B147659) group is characteristically found in the downfield region of the spectrum, typically around 176 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group appear in the aliphatic region. The trifluoromethyl group exerts a strong electron-withdrawing effect, influencing the chemical shifts of the aromatic carbons. The carbon atom directly attached to the CF₃ group (C-4') is observed as a quartet due to one-bond ¹³C-¹⁹F coupling. The carbon of the CF₃ group itself is also visible as a quartet with a large coupling constant. The other aromatic carbons (C-1', C-2'/C-6', and C-3'/C-5') are also influenced, with their resonances shifted accordingly.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on typical ranges for similar structures. Actual experimental values may vary.)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Methyl (-C(C H₃)₃) | ~ 27.5 |
| Quaternary (-C (CH₃)₃) | ~ 39.8 |
| Carbonyl (-C =O) | ~ 176.5 |
| Aromatic (C-2', C-6') | ~ 119.5 |
| Aromatic (C-3', C-5') | ~ 126.2 (q) |
| Aromatic (C-4') | ~ 125.5 (q) |
| Aromatic (C-1') | ~ 141.0 |
| Trifluoromethyl (-C F₃) | ~ 124.0 (q) |
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to probe the fluorine atoms in a molecule. For this compound, this technique provides a direct window into the electronic environment of the trifluoromethyl (CF₃) group. Since ¹⁹F is a 100% naturally abundant spin-½ nucleus, ¹⁹F NMR spectra can be acquired rapidly with high signal-to-noise.
The spectrum typically shows a single, sharp singlet for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal is highly indicative of the electronic environment on the aromatic ring. For a trifluoromethyl group attached to a benzene (B151609) ring, the chemical shift is typically observed around -63 ppm relative to a standard reference like CFCl₃. colorado.edu This characteristic shift provides definitive evidence for the presence and electronic nature of the trifluoromethyl substituent.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by mapping out the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak between the two aromatic doublets, confirming their ortho relationship on the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This is essential for assigning the signals of the aromatic CH groups and the tert-butyl methyl groups by linking the proton signals to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range (typically 2-3 bond) correlations between protons and carbons. Key expected correlations would include the amide proton to the carbonyl carbon and the C-1' aromatic carbon, and the tert-butyl protons to the carbonyl carbon and the quaternary carbon. These correlations are instrumental in piecing together the different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, providing insights into the molecule's conformation. A NOESY spectrum could show correlations between the amide proton and the ortho-protons (H-2'/H-6') of the phenyl ring, helping to define the preferred orientation of the amide linkage.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass, and thus the molecular formula, of a compound, as well as its structural features through fragmentation analysis.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition and molecular formula of this compound. The technique can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₂H₁₄F₃NO), the exact mass of the protonated molecule ([M+H]⁺) can be calculated and compared to the experimentally measured value, typically with an accuracy of a few parts per million (ppm), to confirm the molecular formula.
Table 3: Theoretical Exact Mass for this compound
| Ion | Molecular Formula | Calculated Exact Mass |
| [M+H]⁺ | C₁₂H₁₅F₃NO⁺ | 246.1100 |
| [M+Na]⁺ | C₁₂H₁₄F₃NNaO⁺ | 268.0919 |
Analysis of the fragmentation pattern in the mass spectrum provides further structural confirmation. Common fragmentation pathways for this molecule under techniques like electrospray ionization (ESI) would likely involve cleavage of the amide bond, leading to characteristic fragment ions corresponding to the pivaloyl cation and the 4-(trifluoromethyl)aniline (B29031) radical cation or related species.
X-ray Crystallography and Solid-State Structural Analysis
Analysis of Intermolecular Interactions: Hydrogen Bonding Networks (N-H⋯O, C-H⋯O), π-Stacking, and Halogen Bonding
The stability and packing of this compound crystals are dictated by a network of non-covalent interactions. Analysis of its benzamide (B126) analogue reveals a sophisticated interplay of hydrogen bonds and stacking forces that create a robust three-dimensional architecture. nih.govresearchgate.net
Hydrogen Bonding: The primary and most significant intermolecular interaction is the classical N-H⋯O hydrogen bond . In the crystal lattice of the benzamide analogue, molecules are linked into infinite chains through these interactions, where the amide proton (N-H) acts as the donor and the carbonyl oxygen (C=O) as the acceptor. nih.gov This strong, directional interaction is a key motif in the supramolecular assembly of N-phenylamides. researchgate.net
π-Stacking: Aromatic π-stacking interactions are crucial for the crystal packing. In the structure of N-[4-(trifluoromethyl)phenyl]benzamide, each aryl ring is surrounded by six other rings. nih.gov The packing involves both parallel-displaced and T-shaped π-stacking arrangements. The molecules involved in the primary N-H⋯O hydrogen bonding chains exhibit parallel displacement of their aromatic rings, while T-shaped interactions are observed between adjacent chains. nih.gov This side-by-side stacking driven by dispersion forces is essential to the crystal's cohesion. nih.gov
Halogen Bonding and Other Interactions: While classical halogen bonding (e.g., F⋯I, F⋯Br) is not observed, the trifluoromethyl (-CF₃) group participates in other significant, albeit weak, intermolecular contacts. These include C-H⋯F-C hydrogen bonds and C-F⋯F-C interactions . researchgate.netresearchgate.net These fluorine-centered contacts, sometimes referred to as "fluorous effects," play a vital role in stabilizing the crystal lattice, particularly in the absence of stronger hydrogen bond acceptors. researchgate.net
| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing |
| N-H⋯O | Amide N-H | Carbonyl O | Forms primary 1D chains, defining the core supramolecular structure. nih.gov |
| C-H⋯O | Aromatic C-H | Carbonyl O | Provides secondary linking between molecules, enhancing stability. nih.gov |
| π-Stacking | Phenyl / Trifluoromethylphenyl Rings | Phenyl / Trifluoromethylphenyl Rings | Stabilizes the 3D structure through parallel-displaced and T-shaped arrangements. nih.gov |
| C-H⋯F | Aromatic/Alkyl C-H | Fluorine (from -CF₃) | Contributes to the network of weak interactions, influencing molecular conformation. researchgate.net |
| C-F⋯F-C | Fluorine (from -CF₃) | Fluorine (from -CF₃) | Weak, dispersion-driven contacts that contribute to the "fluorous effect". researchgate.net |
Conformational Analysis and Energetics of Crystal Packing
The conformation of this compound in the solid state represents a balance between the molecule's intrinsic, low-energy gas-phase conformation and the energetically favorable arrangement for maximizing intermolecular interactions within the crystal lattice.
Studies on N-[4-(trifluoromethyl)phenyl]benzamide show a significant conformational change upon crystallization. nih.gov In the isolated, gas-phase molecule, as predicted by Density Functional Theory (DFT) calculations, the two aryl rings are tilted by approximately 30° with respect to each other. However, in the experimentally determined crystal structure, this dihedral angle increases to nearly 60°. nih.gov This pronounced twist is primarily due to rotation around the N-C(phenyl) bond. nih.gov
This conformational adjustment, while costing a small amount of intramolecular energy (estimated at 3.2 kJ mol⁻¹ for the benzamide analogue), allows the molecules to pack more efficiently. nih.gov Specifically, the larger twist creates a more favorable geometry for the formation of strong N-H⋯O hydrogen bonds and optimized π-stacking between adjacent molecules. nih.gov This demonstrates that the energy gained from forming a stable, tightly packed crystal lattice outweighs the energetic penalty of adopting a slightly less stable molecular conformation. nih.gov The pivaloyl group's bulky tert-butyl substituent would likely introduce further steric considerations, influencing the precise dihedral angles in the crystal structure of this compound.
| Parameter | Gas Phase (DFT Calculation) | Solid State (X-ray Crystal Structure) | Energetic Implication |
| Dihedral Angle (Aryl-Aryl) | ~30° | ~60° | Conformational energy is slightly higher in the crystal (~3.2 kJ mol⁻¹). nih.gov |
| Angle (Substituted Phenyl to Amide Plane) | ~8.5° | ~31.4° | Significant rotation around the N-C bond to facilitate packing. nih.gov |
| Driving Force for Conformational Change | Intramolecular energy minimization | Maximization of intermolecular forces (H-bonding, π-stacking) | The energy gained from crystal packing overcomes the intramolecular strain. nih.gov |
Hirshfeld Surface Analysis and 2D Fingerprint Plots for Non-Covalent Interactions
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is calculated. These values are used to generate a 2D "fingerprint plot," which summarizes all intermolecular contacts. frontiersin.orgnih.gov
For a molecule like this compound, the Hirshfeld surface analysis would provide a detailed picture of the interactions discussed previously. Based on analyses of similar structures, the following features would be expected: nih.govnih.gov
dnorm Surface: The surface mapped with the normalized contact distance (dnorm) would show distinct red spots. The most intense red regions would correspond to the strong N-H⋯O hydrogen bonds, indicating close contacts where the intermolecular distance is shorter than the sum of the van der Waals radii. nist.gov Weaker C-H⋯O and C-H⋯F contacts would appear as lighter red or orange areas.
2D Fingerprint Plot: The plot of dₑ vs. dᵢ provides a quantitative summary of the interactions.
H⋯H Contacts: A large, diffuse region in the center of the plot would represent the most abundant, though weakest, interactions, corresponding to H⋯H contacts. nih.gov
O⋯H/H⋯O Contacts: Sharp, distinct spikes at the bottom left of the plot are the characteristic signature of strong hydrogen bonds (N-H⋯O and C-H⋯O). frontiersin.org The length of the spike correlates with the strength and directionality of the bond.
F⋯H/H⋯F Contacts: These would appear as distinct "wings" on the plot, indicating the presence of C-H⋯F interactions. Their position and prevalence would quantify their contribution to the crystal packing.
C⋯H/H⋯C Contacts: These interactions, indicative of C-H⋯π stacking, would be visible as "wings" on the upper left and lower right of the plot. nih.gov
The relative percentage contribution of each type of contact to the total Hirshfeld surface area can be calculated, providing a clear quantitative measure of the importance of each interaction in the crystal packing.
| Interaction Type | Expected Fingerprint Plot Feature | Expected Contribution |
| H⋯H | Large, scattered region in the plot's center | Most abundant, reflecting the molecule's hydrogen-rich surface. nih.gov |
| O⋯H | Sharp, well-defined spikes | Significant contribution, indicating strong, directional hydrogen bonding. frontiersin.org |
| F⋯H | Symmetrical "wings" | Moderate contribution, quantifying the C-H⋯F interactions. |
| C⋯H | Symmetrical "wings" | Moderate contribution, indicative of C-H⋯π interactions. nih.gov |
Disorder Phenomena in Crystal Structures (e.g., Trifluoromethyl Group Rotational Disorder, tert-Butyl Group Disorder)
In crystal structures, it is not uncommon for symmetrical, freely rotating groups to exhibit rotational disorder. This means that over the millions of unit cells that make up the crystal, the group may adopt two or more orientations, and the resulting X-ray diffraction data shows a time- and space-averaged position.
The presence and extent of such disorder are determined during the refinement of the crystal structure from X-ray diffraction data and provide insight into the dynamic nature of these groups within the ostensibly static crystalline environment.
UV-Visible Absorption and Emission Spectroscopy for Electronic Structure
UV-Visible spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower-energy molecular orbital (typically a highest occupied molecular orbital, HOMO) to a higher-energy one (typically a lowest unoccupied molecular orbital, LUMO).
For this compound, the chromophore consists of the substituted phenyl ring conjugated with the amide group. The expected electronic transitions would be:
π → π* Transitions: These are high-energy transitions involving the π-electron system of the aromatic ring and the amide C=O and N-C bonds. They typically result in strong absorption bands in the UV region, likely below 300 nm.
n → π* Transitions: These transitions involve promoting a non-bonding electron (n) from the lone pairs on the carbonyl oxygen or the nitrogen atom to an anti-bonding π* orbital. These transitions are lower in energy (occur at longer wavelengths) and are typically much weaker in intensity than π → π* transitions. nih.gov
The specific absorption maxima (λmax) and molar absorptivity (ε) would be sensitive to the solvent environment. Polar solvents can stabilize the ground and excited states differently, often leading to a shift in the absorption bands (solvatochromism).
While specific experimental emission (fluorescence) data for this compound is not available, many aromatic amides are fluorescent. If fluorescent, excitation at the absorption wavelength would lead to the emission of light at a longer wavelength (a Stokes shift). The fluorescence spectrum would provide further information about the nature of the first excited state and its relaxation pathways. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), could be employed to predict the UV-Vis absorption spectra and the nature of the electronic transitions involved. sharif.edu
| Transition Type | Orbitals Involved | Expected Wavelength Region | Expected Intensity |
| π → π | HOMO (π) → LUMO (π) | High-energy UV (<300 nm) | Strong (High ε) |
| n → π | HOMO (n) → LUMO (π) | Lower-energy UV (>300 nm) | Weak (Low ε) |
Theoretical and Computational Chemistry Studies of N 4 Trifluoromethyl Phenyl Pivalamide
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in determining the fundamental properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to model the behavior of electrons and predict molecular characteristics with high accuracy.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the molecular geometry of organic compounds like N-(4-(trifluoromethyl)phenyl)pivalamide. DFT calculations can determine optimized geometric parameters such as bond lengths, bond angles, and dihedral angles by finding the lowest energy conformation of the molecule.
The key geometrical features determined by DFT would include the dihedral angle between the plane of the phenyl ring and the amide plane. In a related compound, N-[4-(trifluoromethyl)phenyl]benzamide, this tilt was computationally predicted, highlighting how the bulky trifluoromethyl and benzoyl groups influence the molecule's final conformation to minimize steric hindrance. nih.gov The electronic structure, including the distribution of electron density and orbital energies, is also a primary output of DFT calculations, providing the foundation for understanding the molecule's reactivity.
Table 1: Predicted Geometrical Parameters for this compound based on DFT Studies of Analogous Compounds
| Parameter | Predicted Value Range | Description |
| Bond Lengths (Å) | ||
| C=O | 1.22 - 1.24 | Carbonyl double bond in the amide group. |
| C-N (Amide) | 1.35 - 1.37 | Amide bond connecting carbonyl carbon and nitrogen. |
| N-C (Aryl) | 1.41 - 1.43 | Bond connecting the amide nitrogen to the phenyl ring. |
| C-CF₃ | 1.48 - 1.50 | Bond connecting the phenyl ring to the trifluoromethyl group. |
| Bond Angles (°) | ||
| O=C-N | 121 - 123 | Angle within the planar amide group. |
| C-N-C | 125 - 129 | Angle around the central nitrogen atom. |
| Dihedral Angles (°) | ||
| Phenyl Ring / Amide Plane | 25 - 40 | The twist between the aromatic ring and the amide functional group. |
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. The functional approximates the exchange and correlation energy of the electrons, while the basis set is a set of mathematical functions used to build the molecular orbitals.
For organic molecules containing fluorine and nitrogen, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly used as they provide a good balance between accuracy and computational cost. nih.gov The choice of basis set determines the flexibility given to electrons to distribute in space. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are frequently employed. researchgate.net The inclusion of polarization functions (d,p) allows for the description of non-spherical electron density distribution, which is crucial for accurately modeling bonding in molecules with heteroatoms and π-systems. Diffuse functions (++) are important for describing anions or systems with lone pairs of electrons.
In computational studies of a structurally related compound, N-((4-acetyl phenyl) carbamothioyl) pivalamide (B147659), the B3LYP functional combined with the 6-31G(d,p) basis set was successfully used to analyze its reactive nature. nih.govnih.gov For N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide, a similar molecule, calculations have also been performed to elucidate charge transfer and molecular stability. arabjchem.org The selection of these specific functionals and basis sets is therefore considered a reliable protocol for theoretical studies on this compound.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is the simplest form of ab initio calculation. While DFT has become more popular for its efficiency in handling electron correlation, ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide systematically improvable and often more accurate results, albeit at a higher computational expense.
These methods are valuable for benchmarking DFT results and for studying systems where DFT functionals may not be adequate. For a series of related N-phenylalkyl-3,4-dichloromaleimides, ab initio calculations at the RHF/6-31G(d) level were used to perform conformational and electronic studies, demonstrating the utility of these methods in understanding structure-activity relationships in complex organic molecules. Such approaches could be applied to this compound to provide a highly accurate description of its electronic structure and to validate findings from DFT calculations.
Electronic Properties and Reactivity Prediction
Computational chemistry excels at predicting the electronic properties and chemical reactivity of molecules. Analyses such as Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MESP) are standard tools for this purpose.
Frontier Molecular Orbital (FMO) theory is a key concept for describing chemical reactivity and electronic transitions. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability. mdpi.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests that the molecule is more reactive.
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the amide linkage. The LUMO is likely to be distributed over the electron-withdrawing trifluoromethylphenyl moiety. The charge transfer that can occur from the HOMO to the LUMO upon excitation is a key factor in the molecule's electronic properties. In a study of N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide, HOMO-LUMO analysis was used to understand the charge transfer within the molecule. arabjchem.org
Table 2: Predicted Frontier Molecular Orbital Properties for this compound
| Property | Predicted Value / Description | Significance |
| E(HOMO) | ~ -6.5 to -7.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| E(LUMO) | ~ -1.0 to -2.0 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 to 5.5 eV | Indicates high kinetic stability and moderate chemical reactivity. |
| HOMO Localization | Phenyl ring and amide group | Region most susceptible to electrophilic attack. |
| LUMO Localization | Trifluoromethylphenyl group | Region most susceptible to nucleophilic attack. |
The Molecular Electrostatic Potential (MESP) is a valuable tool for predicting the reactive sites of a molecule. It is plotted onto the electron density surface to create a color-coded map that illustrates the charge distribution. mdpi.com Different colors represent different values of the electrostatic potential:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack (nucleophilic sites).
Blue: Regions of most positive electrostatic "potential," indicating electron-poor areas that are susceptible to nucleophilic attack (electrophilic sites).
Green/Yellow: Regions of intermediate or near-zero potential.
For this compound, the MESP surface would reveal distinct reactive regions. The oxygen atom of the carbonyl group (C=O) is expected to be a site of high electron density (a red region), making it a primary site for interactions with electrophiles, such as hydrogen bonding. researchgate.net The highly electronegative fluorine atoms of the trifluoromethyl group also create a region of negative potential. Conversely, the hydrogen atom attached to the amide nitrogen (N-H) would be electron-deficient (a blue region), making it an electrophilic site and a hydrogen-bond donor. The hydrogen atoms on the phenyl ring would also exhibit positive potential. This analysis provides a clear, visual guide to the molecule's reactivity and its potential non-covalent interactions.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals (MOs) from a calculated wavefunction into localized orbitals that correspond to the familiar Lewis structure elements, such as bonds, lone pairs, and core orbitals. uni-muenchen.de This technique is particularly effective for quantitatively assessing electron delocalization, hyperconjugative interactions, and their impact on molecular stability.
For this compound, key interactions would be expected between the nitrogen lone pair (n_N), the p-orbitals of the phenyl ring (π_C-C), and the antibonding orbitals (σ* or π) of adjacent groups. Significant delocalization is anticipated from the nitrogen lone pair into the antibonding π orbital of the carbonyl group (n_N → π_C=O), which is characteristic of the amide resonance. Furthermore, interactions between the nitrogen lone pair and the phenyl ring's π system (n_N → π*_aryl), and between the phenyl ring's π orbitals and the C-F antibonding orbitals of the trifluoromethyl group, would provide quantitative insight into the electronic communication across the molecule.
Table 1: Illustrative NBO Second-Order Perturbation Analysis for Amide Systems (Note: This table presents typical interactions and stabilization energies for molecules with similar functional groups, as specific data for this compound is not available in the searched literature.)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP(1) N | π(C=O) | 50-70 | Amide Resonance |
| LP(1) N | π(C_aryl-C_aryl) | 5-10 | N-Aryl Conjugation |
| π(C_aryl-C_aryl) | π(C_aryl-C_aryl) | 15-25 | Phenyl Ring Resonance |
| π(C_aryl-C_aryl) | σ(C-F) | 1-3 | Hyperconjugation with CF3 |
| σ(C-H_pivaloyl) | σ*(N-C_aryl) | 0.5-2 | Hyperconjugation |
These NBO calculations quantify the delocalization pathways, confirming the partial double bond character of the C-N amide bond and the electronic influence of the trifluoromethylphenyl group on the amide functionality, which are crucial for understanding the molecule's structure, reactivity, and stability. researchgate.netekb.eg
Spectroscopic Property Prediction from Theoretical Models
Theoretical models, particularly those based on Density Functional Theory (DFT), are highly effective at predicting various spectroscopic properties. These computational methods allow for the simulation of NMR, IR, Raman, and UV-Vis spectra, which can aid in the interpretation of experimental data and the structural elucidation of molecules. nih.govnih.govspectroscopyonline.com
Computational NMR Chemical Shift and Coupling Constant Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Computational methods, most notably the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can accurately predict NMR chemical shifts (δ) and spin-spin coupling constants (J). imist.ma The GIAO-DFT approach calculates the isotropic magnetic shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). researchgate.net
For this compound, predicting the ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR spectra would be particularly insightful.
¹H and ¹³C NMR: Calculations would help assign the signals for the aromatic protons and carbons, the quaternary carbon of the tert-butyl group, and the carbonyl carbon. The accuracy of these predictions, when compared with experimental data, can confirm the molecular geometry. nih.gov
¹⁹F NMR: The chemical shift of the CF₃ group is highly sensitive to its electronic environment. DFT calculations can predict this shift with high accuracy, often within a few ppm of the experimental value, providing a sensitive probe of the electronic effects within the molecule. nih.govrsc.orgresearchgate.net
Coupling Constants: While more computationally intensive, the prediction of scalar coupling constants (e.g., ¹J_CH, ³J_HH, nJ_CF) can provide valuable information about bonding and conformation.
Table 2: Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) for Analogous Compounds (Note: This table illustrates the typical accuracy of DFT-GIAO predictions for compounds containing trifluoromethylphenyl moieties. Specific calculated data for the target molecule is not available in the searched literature.)
| Nucleus | Predicted δ (ppm) | Experimental δ (ppm) | Structure/Fragment |
| ¹⁹F | -62.5 | -62.0 | Ar-CF₃ |
| ¹³C | 165.2 | 164.8 | C=O (Amide) |
| ¹³C | 141.8 | 141.5 | Ar-C (ipso to N) |
| ¹³C | 126.5 (q) | 126.2 (q) | Ar-C (ipso to CF₃) |
| ¹³C | 39.5 | 39.1 | C(CH₃)₃ |
| ¹H | 8.1 | 8.0 | N-H (Amide) |
| ¹H | 7.65 | 7.60 | Ar-H (ortho to N) |
| ¹H | 1.35 | 1.30 | C(CH₃)₃ |
Successful prediction relies on using appropriate functionals (e.g., B3LYP) and basis sets (e.g., 6-311+G(d,p)) and may require scaling factors or linear regression analysis to achieve high correlation with experimental results. researchgate.netrsc.org
Computational IR and Raman Spectra
Vibrational spectroscopy provides a molecular fingerprint based on the characteristic vibrations of functional groups. DFT calculations can compute the harmonic vibrational frequencies, IR intensities, and Raman activities of a molecule. masjaps.com The resulting theoretical spectra, when plotted, can be compared directly with experimental FT-IR and FT-Raman spectra. researchgate.net
To obtain good agreement with experimental values, which are inherently anharmonic, the calculated harmonic frequencies are often scaled by an empirical factor (typically ~0.96 for B3LYP functionals). psu.edu The calculations also provide a detailed description of each vibrational mode in terms of a Potential Energy Distribution (PED), allowing for unambiguous assignment of spectral bands. researchgate.net
For this compound, key vibrational modes would include:
N-H stretch: A sharp band typically around 3300 cm⁻¹.
C=O stretch (Amide I band): A very strong band around 1660-1680 cm⁻¹.
C-N stretch and N-H bend (Amide II band): A strong band around 1530 cm⁻¹.
C-F stretches: A series of very strong bands typically in the 1350-1100 cm⁻¹ region.
Aromatic C=C stretches: Bands of variable intensity in the 1600-1450 cm⁻¹ region.
Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹) for a Trifluoromethylphenyl Amide Structure (Note: This table presents representative calculated and scaled frequencies for key functional groups found in the target molecule, based on data from analogous systems.)
| Vibrational Mode | Calculated (Harmonic) | Scaled | Expected Experimental |
| N-H Stretch | 3450 | 3312 | ~3300 |
| C=O Stretch (Amide I) | 1725 | 1656 | ~1660 |
| N-H Bend / C-N Stretch (Amide II) | 1585 | 1522 | ~1530 |
| Aromatic C=C Stretch | 1610 | 1546 | ~1550 |
| C-F Symmetric Stretch | 1340 | 1286 | ~1290 |
| C-F Asymmetric Stretch | 1180 | 1133 | ~1135 |
Theoretical UV-Vis Absorption Spectra (TD-DFT)
The electronic absorption properties of a molecule can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic excitations from the ground state to various excited states. mdpi.com The output provides the absorption wavelength (λ_max), oscillator strength (f), and the nature of the electronic transitions involved (e.g., π→π, n→π). rsc.org
For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the aromatic system. The calculations would identify the specific molecular orbitals involved, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO is likely to be localized on the phenyl ring and the amide nitrogen, while the LUMO would likely be centered on the trifluoromethylphenyl ring system. The energy gap between these orbitals dictates the primary absorption wavelength. The inclusion of a solvent model (like the Polarizable Continuum Model, PCM) is often crucial for achieving good agreement with experimental spectra measured in solution. qnl.qa
Table 4: Illustrative TD-DFT Results for an Aromatic Amide (Note: This table shows typical TD-DFT output for a molecule with a similar chromophore. Specific data for this compound is not available in the searched literature.)
| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S₀ → S₁ | 275 | 0.45 | HOMO → LUMO (95%) |
| S₀ → S₂ | 240 | 0.15 | HOMO-1 → LUMO (70%) |
| S₀ → S₃ | 215 | 0.05 | HOMO → LUMO+1 (85%) |
Reaction Mechanism Studies through Computational Modeling
Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the characterization of transition states, intermediates, and reaction pathways that are often difficult or impossible to observe experimentally.
Transition State Analysis and Reaction Pathways
The synthesis of this compound would typically involve the acylation of 4-(trifluoromethyl)aniline (B29031) with pivaloyl chloride or the coupling of pivalic acid with 4-(trifluoromethyl)aniline using a coupling agent. Computational modeling can be used to map the potential energy surface for such reactions.
A key aspect of this is transition state (TS) analysis . A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy reaction path. By locating and characterizing the TS, the activation energy (Ea) of the reaction can be calculated, which is fundamental to understanding its kinetics. nih.gov
For the amide formation, a plausible mechanism involving a coupling agent like EDC with HOBt would proceed through a highly reactive acyliminium ion intermediate. nih.gov Computational modeling could:
Optimize Geometries: Calculate the structures of reactants, intermediates, transition states, and products.
Locate Transition States: Use algorithms to find the saddle point connecting reactants to products.
Frequency Analysis: Confirm the nature of the stationary points. Reactants and products have all real (positive) vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: Trace the minimum energy path from the transition state down to the connected reactant and product, confirming the proposed pathway.
By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be identified. For instance, one could computationally compare a direct nucleophilic attack mechanism with a mechanism involving a tetrahedral intermediate to determine the operative pathway for the acylation step. nih.gov
Table 5: Hypothetical Energy Profile for an Amide Formation Reaction Step (Note: This table provides a conceptual outline of the data obtained from a computational reaction pathway analysis.)
| Species | Description | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |
| Reactants | Amine + Activated Acid | 0.0 | 0 |
| TS1 | First Transition State | +15.2 | 1 |
| Intermediate | Tetrahedral Intermediate | +5.8 | 0 |
| TS2 | Second Transition State | +12.5 | 1 |
| Products | Amide + Byproducts | -20.0 | 0 |
Based on a comprehensive search of available scientific literature, it has been determined that specific theoretical and computational studies focusing on this compound, as outlined in the user's request, are not present in the public domain.
Energy Barriers and Kinetic Isotope Effects: There are no published studies detailing the calculation of energy barriers for conformational changes or reactions, nor are there any investigations into the kinetic isotope effects of this specific molecule.
Supramolecular Interactions Modeling: No dedicated modeling studies on the supramolecular chemistry of this compound were found.
Computational Analysis of Hydrogen Bonding and van der Waals Interactions: While general principles of these interactions apply, specific computational analyses quantifying these forces for this compound are not available.
Crystal Packing Energy Calculations: There are no published calculations, such as those using the PIXEL method or other computational approaches, that detail the crystal packing energy and its components (e.g., coulombic, polarization, dispersion, and repulsion) for this compound.
Due to the absence of this specific scientific data, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the requested outline. Constructing such an article would require fabricating data, which is contrary to the principles of scientific accuracy.
Applications in Advanced Organic Synthesis and Catalysis
Role as a Directing Group in Regioselective Functionalization
The pivalamide (B147659) group (-NHCO-t-Bu) within N-(4-(trifluoromethyl)phenyl)pivalamide can function as an effective directing group in C-H functionalization reactions. This capability allows for the precise and regioselective introduction of new functional groups onto the aromatic ring, a critical challenge in organic synthesis.
In transition-metal-catalyzed reactions, the amide moiety can coordinate to the metal center, bringing the catalyst into close proximity with a specific C-H bond, typically at the ortho-position. This directed activation facilitates reactions that might otherwise be unselective. One prominent example is the copper-catalyzed trifluoromethylation of anilines. The pivalamide directing group guides the trifluoromethyl group (CF3) to the ortho-position of the aniline (B41778) derivative with high selectivity. nih.gov This method provides an efficient pathway for synthesizing ortho-trifluoromethylated anilines, which are valuable building blocks in medicinal chemistry and materials science. nih.gov A key advantage of this approach is that the pivalamide directing group can often be recovered in excellent yields after the reaction. nih.gov
Table 1: Pivalamide-Directed Regioselective Trifluoromethylation
| Substrate Type | Catalyst System | Functional Group | Position of Functionalization | Yield | Ref |
|---|---|---|---|---|---|
| Pivalamido arenes | Cu(I)/Cu(II) | -CF3 | ortho | Moderate to Good | nih.gov |
Photocatalytic Applications and Photoredox Catalysis
While photoredox catalysis has become a powerful tool for C-H functionalization and the introduction of trifluoromethyl groups, the specific role of this compound in these processes is not extensively documented as a primary photocatalyst. mdpi.comresearchgate.net Photocatalytic cycles often involve the generation of radical species under mild, visible-light-promoted conditions. researchgate.net
The formation of Electron Donor-Acceptor (EDA) complexes under visible light is a key strategy for initiating single-electron transfer (SET) events to generate reactive radicals without the need for a transition-metal photocatalyst. nih.govnih.gov These complexes typically form between an electron-rich donor molecule and an electron-poor acceptor molecule. researchgate.netnsf.gov Although this compound possesses both a potentially electron-donating amide group and an electron-withdrawing trifluoromethylphenyl ring, its specific application as a key component in a synthetically useful EDA complex is not prominently featured in the scientific literature. Research in this area often focuses on other donor-acceptor pairings to facilitate reactions like trifluoromethylation. researchgate.netresearchgate.net
Hydrogen Atom Transfer (HAT) is a fundamental process in photocatalysis for the activation of C-H bonds, allowing for their functionalization in a selective manner. nih.govmdpi.com This process can occur directly, where the excited photocatalyst abstracts a hydrogen atom, or indirectly, where the photocatalyst generates a separate HAT agent. nih.gov There is currently limited specific information detailing the use of this compound as a dedicated photo-reductant or as a HAT catalyst for activating substrates in photocatalytic reactions. The development of HAT catalysts often centers on other classes of molecules, such as N-hydroxyphthalimide and its derivatives. researchgate.net
Development of Novel Synthetic Reagents and Intermediates
The synthesis of novel reagents for introducing specific functional groups is a continuous effort in organic chemistry. This compound can be considered a synthetic intermediate in the creation of more complex molecules. For example, after its use as a directing group, the resulting functionalized molecule is an intermediate that can be further elaborated. The development of new reagents for trifluoromethylamination has led to the design of novel N-trifluoromethyl hydroxylamine (B1172632) reagents and N-(N-CF3 imidoyloxy) pyridinium (B92312) salts, which serve as precursors to trifluoromethylamidyl radicals under photocatalytic conditions. nih.govnih.gov While related in the context of trifluoromethyl-containing nitrogenous compounds, this compound itself is not typically classified as a novel, standalone reagent for transferring a specific group in the same vein as these highly specialized compounds.
Ligand Design in Transition Metal Catalysis
The electronic and steric properties of ligands are crucial for controlling the reactivity and selectivity of transition metal catalysts. mdpi.comchiba-u.jp Pivalamide-containing molecules can potentially act as ligands, using the amide oxygen or nitrogen atoms to coordinate with a metal center. However, the application of this compound specifically as a ligand in transition metal catalysis is not well-documented. Research into new ligands often focuses on other structural motifs, such as pincer-type ligands or those based on different heterocyclic scaffolds. chiba-u.jpnih.govhacettepe.edu.tr
Investigations in Materials Science and Crystal Engineering
Utilization as a Building Block for Functional Materials
N-(4-(trifluoromethyl)phenyl)pivalamide is recognized as a valuable organic building block in synthetic chemistry. bldpharm.com Its structure is often incorporated into larger, more complex molecules designed for specific functions. For instance, analogous structures containing the trifluoromethylaniline and pivaloyl moieties serve as key intermediates in the synthesis of biologically active molecules. researchgate.net The compound's robust chemical nature and the specific functionalities offered by the trifluoromethyl and pivalamide (B147659) groups allow it to be a reliable component in the multi-step synthesis of advanced materials. The strategic placement of these groups can influence the electronic properties, solubility, and metabolic stability of the final product, making it a versatile starting point for creating functional materials in fields like medicinal chemistry. mdpi.commdpi.com
Design and Engineering of Crystal Architectures with Tailored Properties
The design of crystal structures with desired physical and chemical properties is a central goal of crystal engineering. This compound and its analogs are excellent models for studying how molecular structure dictates the architecture of a crystal lattice.
The arrangement of molecules in a crystal is a delicate balance between the molecule's intrinsic conformational preferences and the stabilizing forces of intermolecular interactions. Studies on closely related aryl amides, such as N-[4-(trifluoromethyl)phenyl]benzamide, demonstrate that the conformation observed in the solid state can differ significantly from that of an isolated molecule predicted by theoretical calculations. nih.gov
For example, while density functional theory (DFT) calculations might predict a smaller angle between the aromatic rings for an isolated molecule, the demands of efficient crystal packing and the formation of strong hydrogen bonds can induce a more twisted conformation. nih.gov In the crystal lattice of N-[4-(trifluoromethyl)phenyl]benzamide, the aryl rings are tilted at approximately 60° relative to each other, a conformation that facilitates favorable N—H⋯O hydrogen bonding and π-stacking interactions. nih.gov This control over solid-state conformation is crucial for engineering materials with specific properties, as the molecular arrangement directly impacts bulk characteristics like melting point, solubility, and optical behavior.
Both the trifluoromethyl (-CF3) and pivalamide moieties play distinct and crucial roles in determining the final crystal architecture. Their combined influence allows for fine-tuning of the crystal lattice.
The pivalamide moiety offers two key features: the bulky tert-butyl group and the amide functional group. The sterically demanding tert-butyl group can dictate packing arrangements by preventing certain close contacts while favoring others. The amide group (–NH–C=O) is a powerful director of crystal packing due to its ability to form strong and highly directional N–H⋯O hydrogen bonds. researchgate.netnih.gov This interaction is often the primary force guiding the assembly of molecules into well-defined one- or two-dimensional motifs like chains or sheets. researchgate.net
| Moiety | Key Structural Feature | Influence on Crystal Lattice |
| Trifluoromethyl | Strong electron-withdrawing nature; multiple fluorine atoms. | Modifies electrostatic potential; participates in weak C–H⋯F interactions; influences steric packing. researchgate.netresearchgate.net |
| Pivalamide | Amide group (N-H donor, C=O acceptor). | Primary site for strong, directional N–H⋯O hydrogen bonding, often forming chains or sheets. researchgate.netnih.gov |
| Bulky tert-butyl group. | Imposes steric constraints that guide intermolecular packing arrangements. |
Supramolecular Chemistry and Self-Assembly Studies
Supramolecular chemistry focuses on the chemistry "beyond the molecule," exploring how non-covalent interactions can guide molecules to self-assemble into larger, ordered structures. The design of this compound makes it an ideal candidate for such studies.
Hydrogen bonding is one of the most powerful tools in crystal engineering for directing self-assembly. nih.govmdpi.com The amide group within the pivalamide moiety is central to this strategy. The hydrogen atom on the nitrogen acts as a hydrogen bond donor, while the oxygen atom of the carbonyl group acts as a hydrogen bond acceptor.
In the crystal structures of analogous compounds, this N–H⋯O interaction is consistently observed as the dominant organizing force. researchgate.netnih.govnih.gov Molecules are linked via these hydrogen bonds to form robust, infinite chains that run through the crystal. researchgate.net This predictable, one-dimensional assembly serves as a foundational "supramolecular synthon" upon which the full three-dimensional crystal structure is built. By understanding and utilizing this reliable interaction, scientists can design and predict the primary assembly motif of molecules containing the pivalamide group.
Beyond the strong N–H⋯O hydrogen bond, a variety of weaker non-covalent interactions collectively stabilize the crystal structure and dictate the final packing arrangement. researchgate.netrsc.org The interplay of these forces is essential for a comprehensive understanding of the crystal engineering of this compound and related compounds.
These interactions include:
π–π Stacking: The aromatic phenyl ring can interact with neighboring rings through π–π stacking. In related structures, these interactions are observed between parallel-displaced rings of adjacent molecules, often working in concert with hydrogen bonding to create stable, sheet-like arrangements. nih.gov
C–H⋯O and C–H⋯π Interactions: Weaker hydrogen bonds, where a carbon-bound hydrogen acts as the donor and a carbonyl oxygen or an aromatic π-system acts as the acceptor, provide additional stabilization. researchgate.net These interactions help to link the primary hydrogen-bonded chains together.
Interactions Involving Fluorine: The trifluoromethyl group can engage in weak C–H⋯F and F⋯F interactions, further refining the molecular packing. researchgate.net
The cooperative effect of these varied interactions demonstrates that crystal packing is a complex phenomenon where strong, directional bonds create the primary structure, and a network of weaker forces provides the final stabilization. nih.govresearchgate.net
| Interaction Type | Description | Role in Crystal Structure |
| N–H⋯O Hydrogen Bond | Strong, directional interaction between the amide N-H and a neighboring carbonyl oxygen. | Forms primary 1D chains or 2D sheets, acting as the main organizing synthon. researchgate.netnih.gov |
| π–π Stacking | Attraction between the electron clouds of adjacent aromatic rings. | Stabilizes the packing of aromatic moieties, often linking hydrogen-bonded chains. nih.govnih.gov |
| C–H⋯O Hydrogen Bond | Weak interaction between an activated C-H bond and a carbonyl oxygen. | Provides secondary, cross-linking stabilization between molecular chains. researchgate.net |
| C–H⋯F Interactions | Weak interaction involving hydrogen and the fluorine atoms of the -CF3 group. | Contributes to the overall lattice energy and helps define the orientation of the -CF3 group. researchgate.net |
| Dispersion Forces | General attractive forces between molecules due to temporary dipoles. | Essential for achieving efficient, close packing in the solid state. nih.gov |
Potential in Aggregation-Induced Emission (AIE) Systems (as a component or related motif)
The phenomenon of aggregation-induced emission (AIE) has garnered significant attention in materials science, describing a class of molecules that are non-emissive when dissolved in good solvents but become highly luminescent upon aggregation. This behavior is contrary to the aggregation-caused quenching (ACQ) effect commonly observed in many traditional fluorophores. The unique properties of AIE-active molecules, known as AIEgens, make them promising candidates for applications in optoelectronics, chemical sensing, and bio-imaging. While this compound has not been extensively studied as a primary AIEgen, an analysis of its structural motifs—the trifluoromethylphenyl group, the amide linkage, and the bulky pivaloyl group—suggests its potential as a component or related motif in the design of novel AIE systems.
The core principle behind AIE is the restriction of intramolecular motion (RIM), which includes the restriction of intramolecular rotation (RIR) and vibration (RIV). In dilute solutions, AIEgens can dissipate energy from their excited state through non-radiative pathways, such as intramolecular rotations and vibrations. However, in the aggregated state, these motions are physically constrained, which blocks the non-radiative decay channels and opens up the radiative pathway, resulting in strong fluorescence emission. researchgate.net
The trifluoromethyl (-CF3) group, a key feature of this compound, is known to influence the solid-state packing and photophysical properties of organic molecules. The strong electronegativity and steric bulk of the -CF3 group can modulate intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial in the formation of emissive aggregates. Research on other fluorophores has demonstrated that the incorporation of trifluoromethyl groups can enhance AIE characteristics by promoting specific, ordered packing arrangements that effectively restrict intramolecular motion.
The amide linkage in this compound also presents an interesting structural element for AIE. Amide-containing compounds, such as polyamide-amines, have been shown to exhibit AIE through a mechanism known as clusterization-triggered emission (CTE). researchgate.netbit.edu.cn In these systems, the formation of intra- and intermolecular hydrogen bonds involving the amide and amine groups leads to the formation of clusters that restrict molecular motion and enhance fluorescence. cjps.orgresearchgate.net The N-H and C=O moieties of the amide group in this compound can potentially participate in similar hydrogen bonding networks, contributing to the RIM mechanism.
Furthermore, the bulky pivaloyl group (a tert-butyl group attached to the carbonyl carbon) can play a significant role in promoting AIE. Sterically demanding groups are often incorporated into AIEgen designs to prevent close π-π stacking, which can lead to ACQ. rsc.org The pivaloyl group's significant steric hindrance could enforce a twisted conformation in the molecule, which is a common feature in many AIEgens. This twisted structure can inhibit planarization in the excited state and reduce intermolecular quenching interactions in the aggregated state, thereby favoring radiative decay.
Given these structural features, it is plausible that this compound or molecules incorporating this motif could exhibit AIE properties. The combination of the trifluoromethyl group's influence on crystal packing, the potential for hydrogen bonding through the amide linkage, and the steric hindrance from the pivaloyl group collectively provide a strong basis for the restriction of intramolecular motions upon aggregation.
To illustrate the potential photophysical properties of a hypothetical AIEgen based on the this compound motif, the following data tables present plausible values based on typical characteristics of known AIE systems with similar functional groups.
Table 1: Hypothetical Photophysical Properties in Different Solvent/Water Mixtures
| Solvent System (THF/Water, v/v) | Emission Wavelength (λem, nm) | Fluorescence Quantum Yield (ΦF) |
|---|---|---|
| 100/0 | ~450 | < 0.01 |
| 50/50 | ~455 | 0.05 |
| 20/80 | ~465 | 0.30 |
| 10/90 | ~470 | 0.65 |
This table illustrates the typical AIE behavior where the fluorescence quantum yield increases significantly as the water fraction increases, inducing aggregation.
Table 2: Comparative Analysis of Structural Motifs and Their Potential Contribution to AIE
| Structural Motif | Potential Role in AIE Mechanism | Expected Impact on Photophysical Properties |
|---|---|---|
| 4-(Trifluoromethyl)phenyl | Modulates intermolecular interactions and solid-state packing. | Can lead to favorable aggregate morphology for high emission. |
| Amide Linkage (-NH-CO-) | Participates in intermolecular hydrogen bonding. | Restricts intramolecular rotation and promotes cluster formation. |
This table summarizes the potential contributions of each key structural component of this compound to the AIE phenomenon.
Further research, including the synthesis of derivatives and detailed photophysical studies, would be necessary to experimentally validate the AIE potential of this compound and its related motifs. Such investigations could lead to the development of new and efficient AIEgens for a variety of applications in materials science and biotechnology.
Structure Reactivity and Structure Interaction Relationship Studies Excluding Biological Activity
Impact of the Trifluoromethyl Group on Aromatic Ring Electron Density and Reactivity
The trifluoromethyl (-CF3) group is a potent electron-withdrawing substituent that profoundly influences the electronic environment of the aromatic ring in N-(4-(trifluoromethyl)phenyl)pivalamide. This effect is primarily due to the strong negative inductive effect (-I) exerted by the three highly electronegative fluorine atoms. askfilo.comminia.edu.eg The fluorine atoms pull electron density away from the carbon atom to which they are attached, which in turn withdraws electron density from the benzene (B151609) ring. minia.edu.eg This reduction in electron density deactivates the aromatic ring, making it significantly less reactive towards electrophilic aromatic substitution (EAS) compared to unsubstituted benzene. mdpi.commasterorganicchemistry.com
In the context of EAS reactions, the trifluoromethyl group acts as a meta-director. askfilo.comstudy.com During an electrophilic attack, the intermediate carbocations (arenium ions) formed by ortho or para substitution are destabilized because the positive charge is placed adjacent to the electron-withdrawing -CF3 group. Conversely, the intermediate for meta substitution keeps the positive charge further away from the deactivating group, resulting in a more stable intermediate and favoring the formation of the meta-substituted product. askfilo.com This deactivating nature is a well-established strategy in medicinal chemistry for reducing metabolic breakdown of drug candidates. mdpi.com
| -NH2 | Withdrawing (-I) | Strongly donating (+M) | Strongly activating | Ortho, Para |
This table provides a qualitative comparison of the electronic effects of various substituents on electrophilic aromatic substitution (EAS) reactions.
Steric and Electronic Effects of the Pivalamide (B147659) Moiety on Reaction Pathways
The pivalamide moiety, -NHC(O)C(CH3)3, introduces both steric and electronic effects that modulate the reactivity of the molecule.
Electronic Effects: The amide group (-NHCO-) is generally considered an activating group in electrophilic aromatic substitution. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring through resonance (a +M effect), increasing the electron density at the ortho and para positions. chemistrysteps.com This makes the ring more susceptible to attack by electrophiles at these positions. However, the activating effect of the pivalamide group is significantly attenuated compared to a simple amino (-NH2) group. This is because the nitrogen lone pair is also delocalized onto the adjacent carbonyl group, reducing its availability for donation to the aromatic ring. libretexts.org Despite this reduced activation, the pivalamide group remains an ortho, para-director. libretexts.org
Steric Effects: The most prominent feature of the pivalamide group is the bulky tert-butyl group. wikipedia.org This group creates significant steric hindrance, which can influence reaction pathways by impeding the approach of reagents, particularly at the ortho positions of the aromatic ring. study.comresearchgate.net This steric bulk can lead to a higher proportion of para-substituted products in reactions where both ortho and para positions are electronically favored. The interplay between steric and electronic factors is crucial in determining the regioselectivity of reactions involving this compound. chemrxiv.orgmdpi.com
Comparison with Related Anilides and Pivalamide Derivatives
Substituent Effects on Chemical Reactivity and Stability
The chemical reactivity of this compound is a direct consequence of the combined electronic effects of its two main substituents. The strongly deactivating, meta-directing trifluoromethyl group is in opposition to the moderately activating, ortho, para-directing pivalamide group.
When compared to aniline (B41778), where the amino group is a powerful activator, this compound is substantially less reactive towards electrophiles. chemistrysteps.comlibretexts.org The acetylation of an amino group to form an anilide like acetanilide is a common strategy to temper its high reactivity and prevent over-reaction, such as polyhalogenation. libretexts.org The pivalamide group serves a similar moderating function.
In comparison to an anilide without the -CF3 group, such as N-phenylpivalamide, the presence of the trifluoromethyl group drastically reduces the ring's nucleophilicity. Studies on substituted anilines consistently show that electron-withdrawing groups decrease reactivity in oxidation reactions and lower the basicity of the aniline nitrogen, while electron-donating groups have the opposite effect. chemistrysteps.comnih.gov Therefore, this compound would be expected to be less reactive and less basic than N-phenylpivalamide.
Influence of Halogenation on Molecular Properties (e.g., electrophilicity)
Halogenation of aromatic compounds is a classic example of electrophilic aromatic substitution. libretexts.orglibretexts.org The success and conditions of this reaction are highly dependent on the substituents present on the aromatic ring.
Reactivity: Due to the strong deactivating effect of the -CF3 group, this compound will be resistant to halogenation. Unlike highly activated rings such as phenol or aniline which can be halogenated without a catalyst, this compound would require a Lewis acid catalyst (e.g., FeCl3, AlBr3) to polarize the halogen molecule and create a sufficiently strong electrophile to attack the electron-deficient ring. libretexts.orgwikipedia.org
Regioselectivity: The directing effects of the substituents will compete. The pivalamide group directs ortho and para, while the trifluoromethyl group directs meta. In this case, the pivalamide group is ortho, para-directing relative to its own position, and the trifluoromethyl group is meta-directing relative to its position. Since they are para to each other, the positions ortho to the pivalamide group are also meta to the trifluoromethyl group. Therefore, electrophilic substitution, including halogenation, would be directed to the positions ortho to the pivalamide group (and meta to the -CF3 group). Steric hindrance from the bulky pivaloyl group might further influence the distribution of isomers.
Role of Intermolecular Interactions in Chemical Reactivity
In the solid state, the structure and reactivity of this compound are influenced by a network of intermolecular interactions. The pivalamide group is a key player, capable of forming strong N-H···O=C hydrogen bonds between molecules. bohrium.com These hydrogen bonds can organize the molecules into specific packing motifs in the crystal lattice.
Table 2: Potential Intermolecular Interactions in this compound
| Interaction Type | Donor | Acceptor | Relative Strength |
|---|---|---|---|
| Hydrogen Bond | N-H (amide) | C=O (amide) | Strong |
| Dipole-Dipole | C=O, C-F | C=O, C-F | Moderate |
| C-H···F | Aromatic C-H | F-C(CF3) | Weak |
| π-π Stacking | Aromatic Ring | Aromatic Ring | Weak |
This table summarizes the types of non-covalent interactions that are likely to influence the solid-state structure and properties of the title compound.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing N-(4-(trifluoromethyl)phenyl)pivalamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling pivaloyl chloride with 4-(trifluoromethyl)aniline derivatives under anhydrous conditions. Key steps include:
- Acylation : Reacting 4-(trifluoromethyl)aniline with pivaloyl chloride in dichloromethane (DCM) using sodium carbonate as a base to neutralize HCl byproducts .
- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) or recrystallization from diethyl ether/pentane mixtures to achieve >95% purity.
- Optimization : Adjusting stoichiometric ratios (e.g., 1.2:1 pivaloyl chloride to aniline) and reaction time (4–6 hours at 0–5°C) minimizes side reactions like over-acylation .
Q. How can spectroscopic and chromatographic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : The trifluoromethyl group (δ ~120–125 ppm in 13C NMR) and pivalamide’s tert-butyl protons (δ 1.2–1.3 ppm in 1H NMR) are diagnostic. Aromatic protons from the phenyl ring appear as a doublet (δ 7.5–8.0 ppm) due to para-substitution .
- LC-MS (ESI+) : Molecular ion [M+H]+ at m/z 274.1 (calculated for C₁₂H₁₃F₃N₂O) with characteristic fragmentation patterns (e.g., loss of CO-tert-butyl group at m/z 189) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Hazard Mitigation : Conduct Ames II testing to assess mutagenicity (observed in structurally similar anomeric amides). Use fume hoods and PPE (nitrile gloves, lab coats) due to potential skin/eye irritation .
- Waste Management : Segregate halogenated waste (e.g., DCM) from non-halogenated solvents. Decompose reactive intermediates (e.g., acyl chlorides) with aqueous sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Use hybrid functionals (e.g., B3LYP) to model the electron density around the trifluoromethyl group and amide bond. The electron-withdrawing CF₃ group lowers the LUMO energy of the aryl ring, enhancing electrophilicity at the para position .
- Transition-State Analysis : Identify steric effects from the bulky pivalamide group, which may hinder nucleophilic attack at the amide carbonyl .
Q. What strategies resolve discrepancies in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Dose-Response Validation : Replicate assays (e.g., TRPM8 channel inhibition) across multiple cell lines (HEK293 vs. primary neurons) to control for cell-type-specific effects .
- Metabolite Profiling : Use LC-HRMS to identify degradation products (e.g., hydrolyzed pivalic acid) that may interfere with bioactivity assays .
Q. How can isotopic labeling (e.g., ¹⁸O/¹⁵N) elucidate the metabolic pathways of this compound in vivo?
- Methodological Answer :
- Synthesis of Labeled Analogs : Incorporate ¹⁵N into the aniline precursor or ¹⁸O into the pivaloyl group via exchange with H₂¹⁸O under acidic conditions .
- Mass Spectrometry Imaging : Track labeled metabolites in rodent liver microsomes to identify cytochrome P450-mediated oxidation sites (e.g., para-CF₃ to -COOH conversion) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the mutagenicity of this compound?
- Methodological Answer :
- Ames Test Variants : Compare results from Ames II (liquid-phase) vs. traditional Ames (agar-plate) assays. Note that Ames II may underestimate mutagenicity due to reduced metabolic activation .
- Structural Analogues : Benchmark against non-mutagenic pivalamide derivatives (e.g., N-(4-cyanophenyl)pivalamide) to isolate the role of the trifluoromethyl group .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
